molecular formula C14H11ClN4O3S B2469669 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 712319-92-1

2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2469669
CAS No.: 712319-92-1
M. Wt: 350.78
InChI Key: JXTYPDMHTJVKMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a 5-membered heterocyclic moiety, an oxadiazole ring, a thioether group, and an isoxazole ring.


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions such as esterification, hydrazination, salt formation, and cyclization . The reaction of the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in water medium at ambient temperature furnished N-((5-aryl-3-phenyl-4,5-dihydroisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide .

Scientific Research Applications

Thiophene Analogs of Carcinogens

Research into thiophene analogs, such as 1,3,4-oxadiazole derivatives, has explored their potential carcinogenicity. For example, studies on thiophene analogs of benzidine and 4-aminobiphenyl have shown these compounds exhibit behaviors consistent with potential carcinogenicity in vitro, though their in vivo tumorigenic capability remains uncertain. This suggests the complex relationship between chemical structure and biological activity, highlighting the need for careful evaluation of similar compounds (Ashby et al., 1978).

Synthesis and Antithrombotic Applications

The synthesis of compounds like (S)-clopidogrel, which shares structural features such as aromatic rings and heteroatoms similar to the query compound, demonstrates the importance of such chemical frameworks in developing antithrombotic drugs. The detailed review of synthetic methodologies for (S)-clopidogrel underlines the critical role of efficient synthesis in pharmaceutical development, potentially applicable to the synthesis of 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (Saeed et al., 2017).

Antitubercular Activity

The investigation of 1,3,4-oxadiazole derivatives for antitubercular activity showcases the potential therapeutic applications of such compounds. Derivatives evaluated against various strains of Mycobacterium tuberculosis have demonstrated significant activity, underscoring the potential of 1,3,4-oxadiazole derivatives in addressing infectious diseases (Asif, 2014).

Therapeutic Potency Across Medicinal Chemistry

1,3,4-Oxadiazole derivatives are highlighted for their wide range of bioactivities, including anticancer, antibacterial, and antifungal properties. This indicates the versatility and significance of the 1,3,4-oxadiazole ring in the development of new therapeutic agents, suggesting potential research directions for compounds like this compound in various disease models (Verma et al., 2019).

Biological Effects of Related Compounds

Studies on acetamide and formamide derivatives provide insights into the biological effects of structurally related compounds. Understanding the toxicological profile and biological responses of these compounds can inform safety evaluations and potential therapeutic uses of related chemical structures (Kennedy, 2001).

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTYPDMHTJVKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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